molecular formula C13H8ClN3O4S B2504092 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 862807-44-1

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2504092
M. Wt: 337.73
InChI Key: QZAXYSURWOGZKB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, also known as Nitrofurazone, is a synthetic compound that has been extensively studied for its antimicrobial properties. Nitrofurazone is a member of the nitrofuran family of compounds, which are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anti-Leishmanial Activity

  • N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, a class of compounds related to the target molecule, have shown significant in vitro anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).

Antibacterial Properties

  • Nitrofurantoin® analogues, structurally similar to the target compound, have been studied for their antibacterial properties against various Gram-positive and Gram-negative bacteria (Hassan et al., 2020).

Enhancement of Sister-Chromatid Exchange

  • Nitrofurans, a class to which the target compound is related, have been observed to increase sister-chromatid exchange in Chinese hamster ovary cells, suggesting potential genetic implications (Shirai & Wang, 1980).

Molluscicidal Properties

  • Thiazolopyrimidines, a related chemical group, have been investigated for their molluscicidal properties, relevant in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Antifungal Agents

  • Certain 4-nitroisothiazoles, structurally related to the target compound, have demonstrated significant antifungal activity in vitro (Albert, O'Brien, & Robins, 1980).

DNA Breakage in Bacteria

  • Concentrations of nitrofuran derivatives, closely related to the target compound, have been shown to cause single-strand breaks in the DNA of Escherichia coli (McCalla, Reuvers, & Kaiser, 1971).

Antihypertensive Properties

Anti-Inflammatory and Analgesic Effects

  • Benzothiazole derivatives with thiazole or oxazole substitutions have been synthesized and tested for anti-inflammatory and analgesic effects (Kumar & Singh, 2020).

Cancer Research

  • The role of renal metabolism and excretion in 5-nitrofuran-induced uroepithelial cancer has been explored, providing insights into the carcinogenic potential of these compounds (Spry, Zenser, Cohen, & Davis, 1985).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c1-6-2-3-7(14)11-10(6)15-13(22-11)16-12(18)8-4-5-9(21-8)17(19)20/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAXYSURWOGZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

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